Extended Half-Life and Systemic Exposure vs. Tetrabenazine
Deutetrabenazine administration results in a significantly extended elimination half‑life and increased overall exposure of the active total (α+β)‑dihydrotetrabenazine (HTBZ) metabolites relative to an equal 25 mg oral dose of tetrabenazine. In a two‑way crossover study in healthy volunteers, the mean elimination half‑life (t½) of deuterated total (α+β)‑HTBZ was 8.6 hours versus 4.8 hours for non‑deuterated total (α+β)‑HTBZ—a near‑doubling [1]. Correspondingly, the mean AUC₀‑∞ increased by more than 2‑fold (542 vs. 261 ng•hr/mL), while the peak plasma concentration (Cₘₐₓ) showed only a marginal increase (74.6 vs. 61.6 ng/mL) [2].
| Evidence Dimension | Pharmacokinetics of active total (α+β)-HTBZ metabolites following single 25 mg oral dose |
|---|---|
| Target Compound Data | Half‑life = 8.6 hours; AUC₀‑∞ = 542 ng•hr/mL; Cₘₐₓ = 74.6 ng/mL |
| Comparator Or Baseline | Tetrabenazine: Half‑life = 4.8 hours; AUC₀‑∞ = 261 ng•hr/mL; Cₘₐₓ = 61.6 ng/mL |
| Quantified Difference | Half‑life +79% (8.6 vs 4.8 h); AUC₀‑∞ +108% (2.08‑fold); Cₘₐₓ +21% (1.21‑fold) |
| Conditions | Randomized, double‑blind, two‑period crossover study in healthy volunteers (N=19 evaluable); single 25 mg oral dose of SD‑809 or tetrabenazine (powder in capsule) |
Why This Matters
The near‑doubling of half‑life and AUC enables twice‑daily dosing for deutetrabenazine versus three‑times‑daily dosing for tetrabenazine, reducing pill burden and peak‑to‑trough fluctuations that correlate with adverse events.
- [1] Stamler D, Bradbury M, Brown F. The Pharmacokinetics and Safety of Deuterated‑Tetrabenazine (P07.210). Neurology. 2013;80(7_supplement):P07.210. View Source
- [2] Schneider F, Bradbury M, Savola JM, et al. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers. Clin Transl Sci. 2020;13(4):707-717. doi:10.1111/cts.12754. View Source
